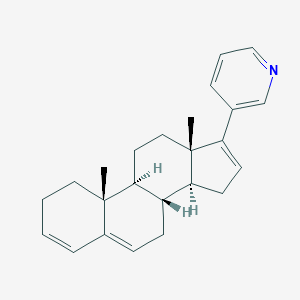

Anhydro Abiraterone

説明

Anhydro Abiraterone is an impurity of Abiraterone . Abiraterone is a steroidal cytochrome P 450 17α-hydroxylase-17,20-lyase inhibitor (CYP17), and is currently undergoing phase II clinical trials as a potential drug for the treatment of androgen-dependent prostate cancer .

Synthesis Analysis

The synthesis of Abiraterone involves a Suzuki–Miyaura coupling approach by a new heterogeneous palladium catalyst, Pd-NPs@Zn-MOF . This process has been reported to overcome several potential drawbacks of large-scale synthesis, including the formation of side products that are difficult to remove without tedious chromatographic purification .Molecular Structure Analysis

The molecular formula of Anhydro Abiraterone is C24H29N . It is a steroidal compound with a molecular weight of 331.5 g/mol .Chemical Reactions Analysis

Abiraterone acetate, a prodrug, is converted predominantly pre-systemically to its active metabolite abiraterone via esterase-catalyzed hydrolysis . The development of abiraterone acetate tablets prepared using nanocrystal technology has been reported to overcome the drawbacks of normal tablets by enhancing the in vitro dissolution rate and oral bioavailability .科学的研究の応用

Anhydro Abiraterone: A Comprehensive Analysis

Analytical Method Development: Anhydro Abiraterone is utilized in the development of analytical methods. These methods are crucial for ensuring the quality and consistency of pharmaceutical products, particularly during the stages of method validation (AMV) and quality control (QC). This application is vital for Abbreviated New Drug Applications (ANDA) or during the commercial production of Abiraterone Acetate .

Quality Control in Pharmaceutical Production: In the pharmaceutical industry, Anhydro Abiraterone plays a role in the quality control processes for the production of Abiraterone Acetate. It helps in maintaining the standards required by regulatory bodies such as the US Food and Drug Administration (FDA) during the submission of new drug applications .

Prodrug Hydrolysis Characterization: Research involving Anhydro Abiraterone includes characterizing the in vivo hydrolysis of its prodrug form, Abiraterone Acetate. Understanding this process is essential for optimizing drug delivery and efficacy .

Supersaturation and Precipitation Studies: Anhydro Abiraterone is also used in studies to understand supersaturation and precipitation parameters, which are important for predicting the in vivo behavior of drugs and their absorption kinetics .

Mechanistic Absorption Simulation: The compound aids in mechanistic absorption simulation, which is a method used to predict how a drug behaves within the body, including its solubility and permeability .

Inhibition Mechanism Elucidation: Abiraterone, and by extension Anhydro Abiraterone, is studied for its mechanism of action in inhibiting androgen synthesis by blocking specific enzymes. This research has implications for treatments like hormone-resistant prostate cancer .

Pharmacological Action Studies: Studies on Anhydro Abiraterone also involve understanding its pharmacological actions after being hydrolyzed to its active form, which includes observing changes in serum levels of specific biomarkers like prostate-specific antigen (PSA) .

Regulatory Process Assistance: Anhydro Abiraterone’s applications extend to assisting in regulatory processes to ensure that drugs like Abiraterone are made available to patients following stringent safety and efficacy guidelines .

作用機序

Target of Action

Anhydro Abiraterone, also known as Abiraterone, primarily targets the enzyme 17 α-hydroxylase/C17,20-lyase (CYP17) . This enzyme is expressed in testicular, adrenal, and prostatic tumor tissues and plays a crucial role in regulating androgen biosynthesis .

Mode of Action

Abiraterone is a potent, irreversible, and selective inhibitor of CYP17 . It interferes with androgen synthesis by blocking the CYP17A1-expressed enzyme 17α-hydroxylase/17,20-lyase (CYP17A1) . The inhibition of 17α-hydroxylase suppresses the hydroxylation of pregnenolone and progesterone at C17 .

Biochemical Pathways

The blockage of 17,20-lyase limits the subsequent conversion of the hydroxylated metabolites to dehydroepiandrosterone and androstenedione, respectively, resulting in decreased tumor testosterone and dihydrotestosterone levels . Abiraterone shares its ∆5, 3β-OH structure with physiological substrates of the 3β-hydroxysteroid dehydrogenase, making abiraterone susceptible to conversion by that enzyme . The resulting ∆4-abiraterone (D4A) would have structural elements that are identical to testosterone, enabling it to interact with the androgen receptor (AR) and other enzymes involved in the steroidogenic pathway .

Pharmacokinetics

Abiraterone has poor oral bioavailability and is susceptible to hydrolysis by esterases . Therefore, abiraterone acetate was developed as an orally bioavailable prodrug with enhanced stability and absorption . Under fasting conditions, the maximum plasma concentration (Cmax) was 27.02 ± 14.21 ng/mL, and the area under the concentration-time curve from time zero to infinity (AUC ∞) was 133.70 ± 83.99 h·ng/mL .

Result of Action

The action of Abiraterone leads to a decrease in tumor testosterone and dihydrotestosterone levels . This results in the inhibition of the growth of prostate cancer cells, which rely on androgens for their growth and survival .

Action Environment

The action, efficacy, and stability of Abiraterone can be influenced by various environmental factors. For instance, the bioavailability of Abiraterone can be affected by food intake. It is recommended to take Abiraterone on an empty stomach as food can increase the bioavailability of the drug . Furthermore, the metabolic conversion of Abiraterone to its active metabolite D4A is dependent on the presence of the enzyme 3β-hydroxysteroid dehydrogenase .

Safety and Hazards

Abiraterone is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is harmful if swallowed and is suspected of damaging fertility or the unborn child . It is recommended to obtain special instructions before use and not to handle until all safety precautions have been read and understood .

特性

IUPAC Name |

3-[(8R,9S,10R,13S,14S)-10,13-dimethyl-2,7,8,9,11,12,14,15-octahydro-1H-cyclopenta[a]phenanthren-17-yl]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H29N/c1-23-13-4-3-7-18(23)8-9-19-21-11-10-20(17-6-5-15-25-16-17)24(21,2)14-12-22(19)23/h3,5-8,10,15-16,19,21-22H,4,9,11-14H2,1-2H3/t19-,21-,22-,23-,24+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LAZGFPQCCUTDPH-NHFPKVKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC=CC1=CCC3C2CCC4(C3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC=CC1=CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CC=C4C5=CN=CC=C5)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901273491 | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Anhydro Abiraterone | |

CAS RN |

154229-20-6 | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=154229-20-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Anhydro abiraterone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0154229206 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, 3-androsta-3,5,16-trien-17-yl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901273491 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ANHYDRO ABIRATERONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PNX2GEV6HN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

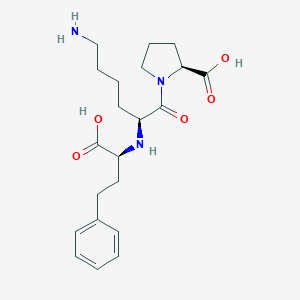

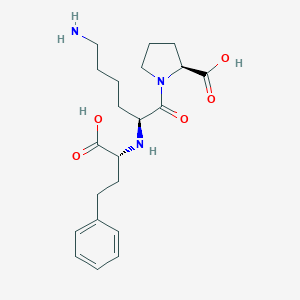

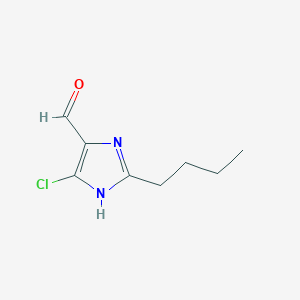

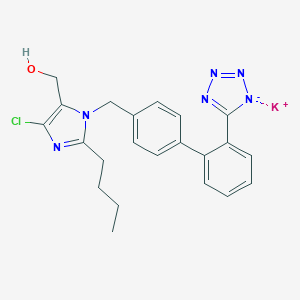

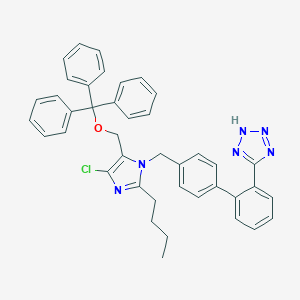

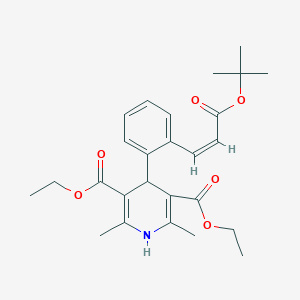

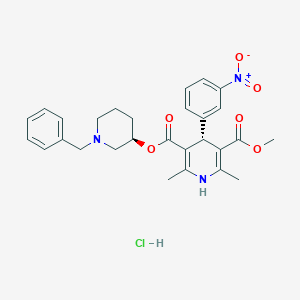

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![{2-Butyl-5-chloro-3-[2'-(1-trityl-1H-tetrazol-5-yl)-biphenyl-4-ylmethyl]-3H-imidazol-4-yl}-methanol](/img/structure/B193138.png)

![2-[4-[[2-Butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]benzonitrile](/img/structure/B193149.png)

![2-[4-[(2-Butyl-4-chloro-5-formylimidazol-1-yl)methyl]phenyl]benzonitrile](/img/structure/B193153.png)